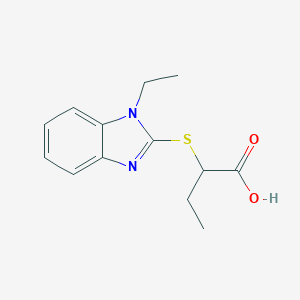![molecular formula C11H13ClO3 B184196 1-[4-(3-Chloropropoxy)-2-hydroxyphenyl]-1-ethanone CAS No. 172739-45-6](/img/structure/B184196.png)
1-[4-(3-Chloropropoxy)-2-hydroxyphenyl]-1-ethanone
Übersicht
Beschreibung
“1-[4-(3-Chloropropoxy)-2-hydroxyphenyl]-1-ethanone” is a chemical compound with the CAS Number: 172739-45-6 . It has a molecular weight of 228.68 and a molecular formula of C11H13ClO3 .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C11H13ClO3 . This indicates that the compound contains 11 carbon atoms, 13 hydrogen atoms, 1 chlorine atom, and 3 oxygen atoms .Physical And Chemical Properties Analysis
“this compound” is a solid substance . It has a melting point of 73 - 74 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
1-[4-(3-Chloropropoxy)-2-hydroxyphenyl]-1-ethanone has been a subject of interest due to its use as a starting material in various synthesis processes. The compound has been utilized to create a range of derivatives, showcasing its versatility in chemical synthesis. For instance, it's used in the preparation of BODIPY-based probes, demonstrating selectivity for hydrogen sulfide, highlighting its potential in biological systems (Fang et al., 2019). Additionally, its use as a starting material in the preparation of antimicrobial compounds emphasizes its importance in medicinal chemistry (Sherekar et al., 2022). Moreover, its role in the synthesis of various derivatives with antimicrobial activity further underscores its significance in pharmaceutical research (Patel et al., 2011; Patel et al., 2012).
Physicochemical and Conformational Studies
Extensive research has been conducted to understand the physicochemical properties and conformational behavior of this compound and its derivatives. Studies involve synthesizing homologous series and analyzing their structures, molecular modeling, and understanding their stable conformations and hydrogen bond formations (Čižmáriková et al., 2002). This comprehensive analysis aids in elucidating the interaction dynamics and stability of these compounds, providing a foundation for further applications in various scientific domains.
Application in Synthesis of Complex Molecules
The versatility of this compound extends to the synthesis of complex molecules. It's been employed as a key intermediate in the preparation of pharmaceuticals like Iloperidone, showcasing its crucial role in drug development and the pharmaceutical industry (Shang et al., 2015). The compound's ability to act as a building block for structurally complex and biologically significant molecules underlines its importance in synthetic chemistry and drug design.
Safety and Hazards
The safety information for “1-[4-(3-Chloropropoxy)-2-hydroxyphenyl]-1-ethanone” includes several hazard codes: H302, H312, and H332 . This indicates that the compound may be harmful if swallowed (H302), harmful in contact with skin (H312), and harmful if inhaled (H332) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing hands and other exposed areas thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Eigenschaften
IUPAC Name |
1-[4-(3-chloropropoxy)-2-hydroxyphenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO3/c1-8(13)10-4-3-9(7-11(10)14)15-6-2-5-12/h3-4,7,14H,2,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPADWTIRNNDRIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)OCCCCl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30364920 | |
| Record name | 1-[4-(3-chloropropoxy)-2-hydroxyphenyl]-1-ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30364920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
172739-45-6 | |
| Record name | 1-[4-(3-chloropropoxy)-2-hydroxyphenyl]-1-ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30364920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

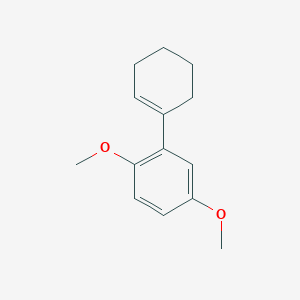
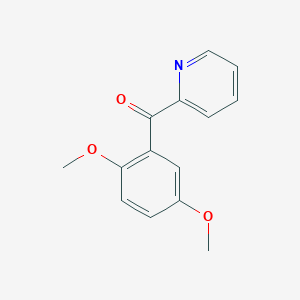
![Hexahydrospiro[1,3-benzodioxole-2,1'-cyclohexane]-4,5,6,7-tetrol](/img/structure/B184118.png)
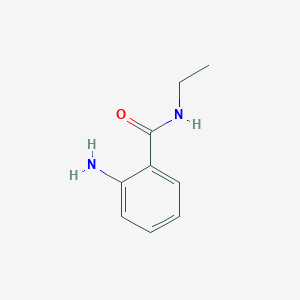


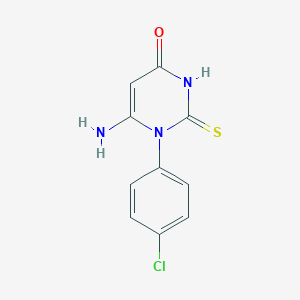

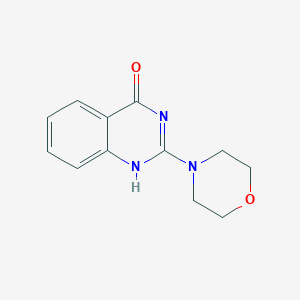
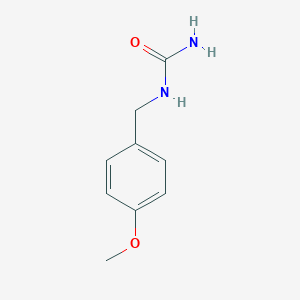
![2-(benzylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B184131.png)
![Ethyl imidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B184134.png)
![2-(Morpholin-4-ylmethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3h)-one](/img/structure/B184135.png)
